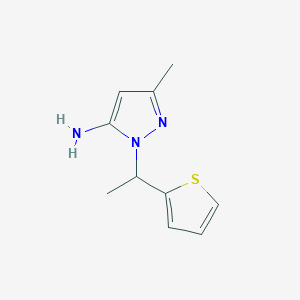

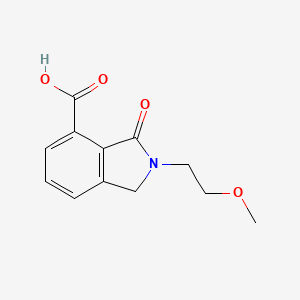

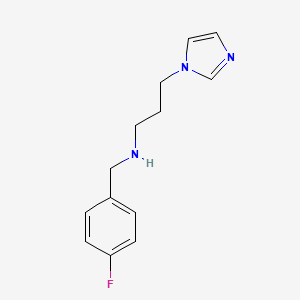

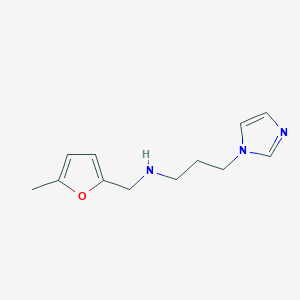

![molecular formula C12H15N3O B1306437 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957313-19-8](/img/structure/B1306437.png)

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The papers provided discuss various synthetic methods and properties of related pyrazole compounds, which can offer insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as described in the papers. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved through the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduced reaction times . Similarly, the direct synthesis of substituted pyrazoles through a 3+2 annulation method was reported, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacted with phenylhydrazine hydrochloride to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of pyrazole synthesis and the potential approaches that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles formed by the planes of the central pyrazole ring and the adjacent benzene rings . Additionally, the crystal structure of a novel pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These findings suggest that similar structural features could be expected for "2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine."

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical transformations. For instance, the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate led to the formation of substituted pyrazole derivatives . These transformations demonstrate the reactivity of the pyrazole ring and its potential to be modified into different bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, can be influenced by the substituents on the pyrazole moiety. The absorption and emission spectra of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives varied depending on the substituents, indicating that the electronic properties of the pyrazole ring can be fine-tuned . Additionally, the antioxidant properties of a pyrazole derivative were evaluated in vitro, suggesting potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

Research indicates various synthetic pathways and modifications for compounds structurally related to 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. For instance, Vicentini et al. (2000) describe a synthetic route for isoxazole and pyrazole ortho-dicarboxylic acid esters, showcasing the flexibility in creating pyrazole-based structures Vicentini et al., 2000. Similarly, Stanovnik et al. (2005) discuss the synthesis of ethyl (2E)-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)-3-(substituted amino)propenoates, highlighting the chemical versatility of pyrazole derivatives Stanovnik et al., 2005.

Structural Analysis

X-ray powder diffraction data provided by Qing Wang et al. (2017) for a pyrazole derivative underline the importance of structural characterization in understanding the properties of these compounds Qing Wang et al., 2017. The detailed structural insights can be pivotal for tailoring these compounds for specific scientific applications.

Bioactive Compound Development

Several studies have explored the antimicrobial and biological activity of pyrazole derivatives. Venkateswarlu Banoji et al. (2022) demonstrated that certain pyrazolyl-based anilines exhibit significant antibacterial and antifungal activity, suggesting potential applications in medical and agricultural fields Venkateswarlu Banoji et al., 2022. Similarly, Satyender Kumar et al. (2012) synthesized a series of pyrazoline derivatives with notable antimicrobial activity, pointing to their therapeutic potential Satyender Kumar et al., 2012.

Eigenschaften

IUPAC Name |

2-[1-(3-methoxyphenyl)ethyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9(15-12(13)6-7-14-15)10-4-3-5-11(8-10)16-2/h3-9H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJUZOFAZBHXLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

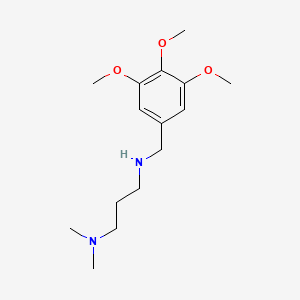

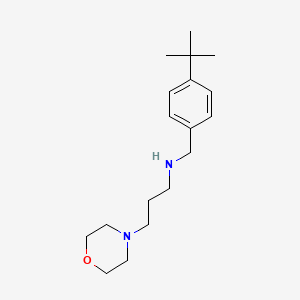

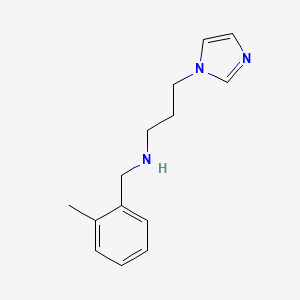

![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)